molecular formula C16H19FN2O3 B15329899 tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B15329899
M. Wt: 306.33 g/mol
InChI Key: GRLMWPRSRBMEEH-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirooxindole derivative. Spirooxindoles are a class of compounds known for their diverse biological activities and are often used as scaffolds in drug discovery due to their unique three-dimensional structures . This compound, in particular, features a spirocyclic framework that includes an indoline and a pyrrolidine ring, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multi-step processes. One common method includes the following steps :

    Formation of the substituted oxindole: This can be achieved through Lewis acid-catalyzed cyclization of α-haloacetanilides or via azasulfonium salts under mild conditions.

    Spirocyclization: The key step involves the formation of the spirocyclic structure through dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.

    Functional group modifications: Subsequent steps may include demethylation and other functional group transformations to yield the final product.

Industrial production methods often aim to optimize these steps for higher yields and scalability, employing various catalysts and reaction conditions to improve efficiency and reduce costs .

Chemical Reactions Analysis

tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted spirooxindoles and related derivatives.

Scientific Research Applications

tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting their function. This can affect various biological pathways, depending on the specific target proteins involved .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirooxindoles such as spiro[indoline-3,4’-piperidine]-5-carboxylic acid and spiro[indoline-3,2’-quinazoline]-2,4’-dione . These compounds share the spirocyclic framework but differ in their specific substituents and ring structures. The uniqueness of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H19FN2O3

Molecular Weight

306.33 g/mol

IUPAC Name

tert-butyl 6-fluoro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19FN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)

InChI Key

GRLMWPRSRBMEEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)F)NC2=O

Origin of Product

United States

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